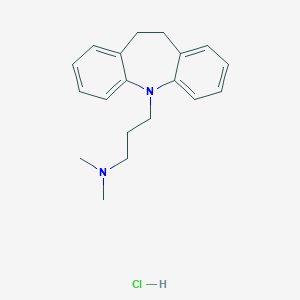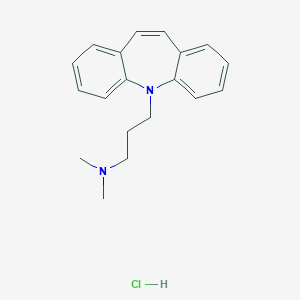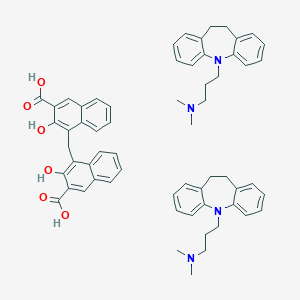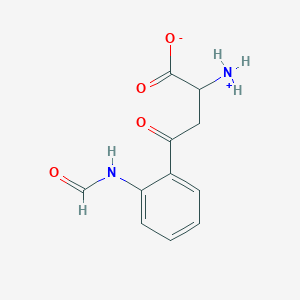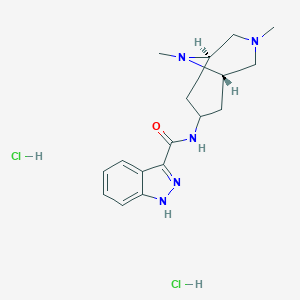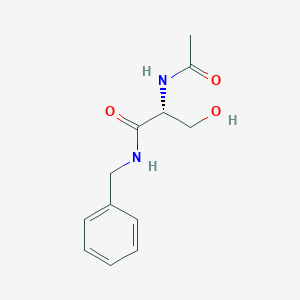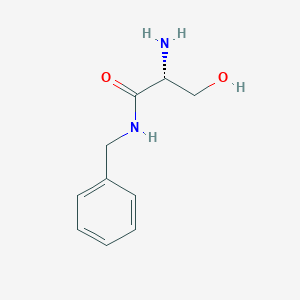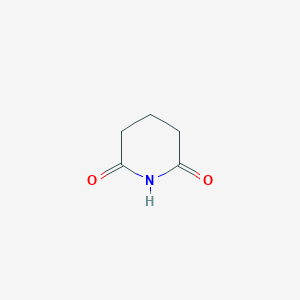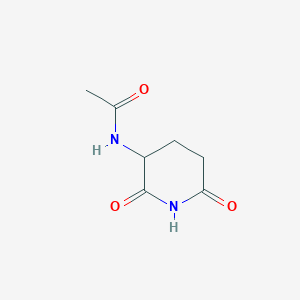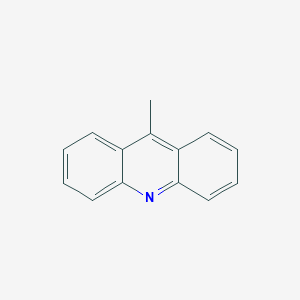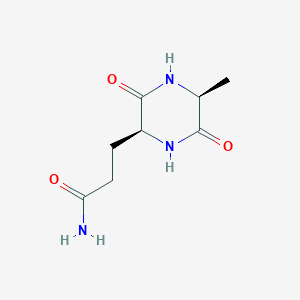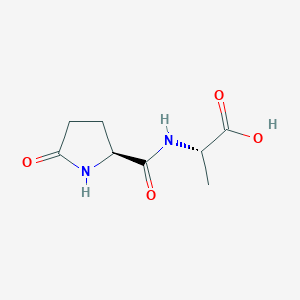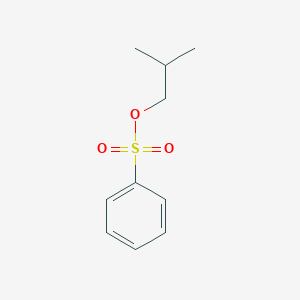
Isopropyl benzenesulfonate
Übersicht
Beschreibung
Isopropyl benzenesulfonate is a sulfonate ester genotoxic impurity found in active pharmaceutical ingredients . It has potential to exert toxic effects in bacterial and mammalian cells .
Synthesis Analysis
Isopropyl benzenesulfonate is a potential genotoxic impurity that can develop during the synthesis of a drug substance . It is also known to be an impurity found in active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular formula of Isopropyl benzenesulfonate is C9H12O3S . Its average mass is 200.255 Da and its monoisotopic mass is 200.050720 Da .
Chemical Reactions Analysis
Isopropyl benzenesulfonate is a sulfonate ester that can be analyzed using a robust and quick UPLC method for analysis of methyl, ethyl, and isopropyl esters of benzenesulfonic acid .
Physical And Chemical Properties Analysis
Isopropyl benzenesulfonate has a density of 1.2±0.1 g/cm3, a boiling point of 291.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.0±3.0 kJ/mol and a flash point of 130.2±18.7 °C . The index of refraction is 1.511 and the molar refractivity is 51.2±0.4 cm3 .
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceuticals
- Specific Scientific Field: Pharmaceuticals
- Summary of the Application: Isopropyl benzenesulfonate is a sulfonate ester genotoxic impurity found in active pharmaceutical ingredients . It has the potential to exert toxic effects in bacterial and mammalian cells .
- Methods of Application or Experimental Procedures: Isopropyl benzenesulfonate can be identified and quantified in pharmaceutical ingredients using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) . This method is capable of quantifying four potential genotoxic impurities (PGIs) at 15.0 ppm in samples of 0.5 mg/mL concentration .
- Results or Outcomes: The validated approach presented very low limits (0.1512–0.3897 ng/mL), excellent linearity (coefficients > 0.9900), and a satisfactory recovery range (94.9–115.5%) . This method has high practicality in the pharmaceutical quality control .
Application in Detergents
- Specific Scientific Field: Industrial Chemistry
- Summary of the Application: Sulfonate esters, such as sodium benzenesulfonate, are used as surfactants in laundry detergents . They help to lower the surface tension of water, making it easier to remove dirt and stains from fabrics .
- Methods of Application or Experimental Procedures: These compounds are typically mixed into the detergent during manufacturing. The exact concentration can vary depending on the specific formulation of the detergent .
- Results or Outcomes: The use of sulfonate esters in detergents can improve cleaning efficiency. They help to break down dirt and oils, allowing them to be washed away more easily .
Application in Pharmaceuticals
- Specific Scientific Field: Pharmaceuticals
- Summary of the Application: Some pharmaceutical drugs are prepared as benzenesulfonate salts . These are known as besilates or besylates .
- Methods of Application or Experimental Procedures: The specific methods of preparation can vary depending on the drug. Typically, the drug is combined with benzenesulfonic acid to form the salt .
- Results or Outcomes: The use of benzenesulfonate salts can improve the stability and solubility of certain drugs, potentially enhancing their effectiveness .
Application in Industrial Chemistry
- Specific Scientific Field: Industrial Chemistry
- Summary of the Application: Salts of benzenesulfonic acid such as sodium benzenesulfonate are used as surfactants in laundry detergent . They help to lower the surface tension of water, making it easier to remove dirt and stains from fabrics .
- Methods of Application or Experimental Procedures: These compounds are typically mixed into the detergent during manufacturing. The exact concentration can vary depending on the specific formulation of the detergent .
- Results or Outcomes: The use of sulfonate esters in detergents can improve cleaning efficiency. They help to break down dirt and oils, allowing them to be washed away more easily .
Safety And Hazards
Isopropyl benzenesulfonate is a potential genotoxic impurity and can exert toxic effects in bacterial and mammalian cells . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
propan-2-yl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-8(2)12-13(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZZXXKFKTWDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311605 | |
| Record name | Isopropyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl benzenesulfonate | |
CAS RN |
6214-18-2 | |
| Record name | Isopropyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL BENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF97SL9332 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



